REACTION_CXSMILES
|
CC1(C)CO[C:4]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[C:12]([CH2:23][CH2:24][CH2:25][N:26]([CH3:28])[CH3:27])([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)[O:11][CH2:10]3)=[N:3]1.P(Cl)(Cl)(Cl)=O.N.[BrH:36]>N1C=CC=CC=1.CC(C)=O.O>[CH3:27][N:26]([CH2:25][CH2:24][CH2:23][C:12]1([C:16]2[CH:17]=[CH:18][C:19]([F:22])=[CH:20][CH:21]=2)[O:11][CH2:10][C:9]2[CH:8]=[C:7]([C:4]#[N:3])[CH:15]=[CH:14][C:13]1=2)[CH3:28].[BrH:36] |f:7.8|
|
Name
|
4,4-dimethyl-2-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]oxazoline
|
Quantity
|
287 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C=1C=C2COC(C2=CC1)(C1=CC=C(C=C1)F)CCCN(C)C)C
|
Name
|
|
Quantity
|
135 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115.5 (± 0.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5 to 10° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to about 10° C.
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with of toluene (1500+1000+500+500 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated under reduced pressure at 60-70° C.
|
Type
|
CUSTOM
|
Details
|
to give an oily residue to which acetone (3000 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated to 40-50° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
FILTRATION
|
Details
|
After 15 hours at 5° C. the product is filtered off
|
Duration
|
15 h
|
Type
|
WASH
|
Details
|
washed with cold acetone (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177.5 (± 2.5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |